molecular formula C9H9NO2S B11902228 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid

Cat. No.: B11902228
M. Wt: 195.24 g/mol
InChI Key: RSZASYFATDGQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid is a heterocyclic compound that contains both a pyrrole and a thiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid typically involves the construction of the pyrrole and thiazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with 2-bromoacetylpyrrole in the presence of a base such as potassium carbonate can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-(2-Methylp

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(2-methylpyrrolo[2,1-b][1,3]thiazol-6-yl)acetic acid

InChI

InChI=1S/C9H9NO2S/c1-6-4-10-5-7(3-9(11)12)2-8(10)13-6/h2,4-5H,3H2,1H3,(H,11,12)

InChI Key

RSZASYFATDGQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C2S1)CC(=O)O

Origin of Product

United States

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